molecular formula C10H12Cl2N2 B2574224 2-Methylquinolin-3-amine dihydrochloride CAS No. 1955493-49-8; 21352-22-7

2-Methylquinolin-3-amine dihydrochloride

Cat. No.: B2574224
CAS No.: 1955493-49-8; 21352-22-7
M. Wt: 231.12
InChI Key: UZJIQCRFBNJRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylquinolin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-3-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylquinoline.

    Amination: The 2-methylquinoline undergoes an amination reaction to introduce the amine group at the 3-position.

    Formation of Dihydrochloride Salt: The resulting 2-methylquinolin-3-amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the quinoline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

2-Methylquinolin-3-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylquinolin-3-amine dihydrochloride involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s quinoline moiety allows it to bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: The parent compound without the amine group.

    3-Aminoquinoline: A similar compound with the amine group at the 3-position but without the methyl group.

    Quinoline: The basic heterocyclic structure without any substituents.

Uniqueness

2-Methylquinolin-3-amine dihydrochloride is unique due to the presence of both the methyl and amine groups on the quinoline ring, which can influence its chemical reactivity and biological activity. This combination of functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

1955493-49-8; 21352-22-7

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12

IUPAC Name

2-methylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C10H10N2.2ClH/c1-7-9(11)6-8-4-2-3-5-10(8)12-7;;/h2-6H,11H2,1H3;2*1H

InChI Key

UZJIQCRFBNJRKY-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C=C1N.Cl.Cl

solubility

not available

Origin of Product

United States

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